![molecular formula C13H16ClNO2S B2944636 N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide CAS No. 2411277-34-2](/img/structure/B2944636.png)
N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mechanism of Action
The mechanism of action of N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It may also have anti-inflammatory and antioxidant properties, which could contribute to its therapeutic potential.
Biochemical and Physiological Effects
N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the progression of cancer and inflammation. It may also have an effect on the expression of certain genes, which could contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide in lab experiments is its potential as a lead compound for the development of new drugs. It has been shown to have anticancer properties, and further research is needed to explore its therapeutic potential in other diseases. One limitation of using this compound in lab experiments is its limited availability and high cost, which could limit its use in large-scale studies.
Future Directions
There are several future directions for the research and development of N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide. One direction is to explore its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to investigate its potential as a treatment for other diseases, such as inflammation and oxidative stress-related disorders. Further research is also needed to explore its mechanism of action and optimize its pharmacological properties for clinical use.
Conclusion
N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its therapeutic potential and optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide involves several steps. The first step involves the synthesis of 5-chlorothiophene-2-carboxylic acid and 3-methyloxetan-3-ol. The second step involves the coupling of these two compounds using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final step involves the addition of propargylamine to the resulting intermediate to form N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide has potential applications in various fields of scientific research. One of the main applications is in medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. It has been shown to have potential as an anticancer agent, and further research is needed to explore its therapeutic potential in other diseases.
properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-3-12(16)15(7-13(2)8-17-9-13)6-10-4-5-11(14)18-10/h3-5H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUNTSJJJCEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN(CC2=CC=C(S2)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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